molecular formula C8H10N2O2 B3092617 N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide CAS No. 1233243-49-6

N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide

Cat. No.: B3092617
CAS No.: 1233243-49-6
M. Wt: 166.18 g/mol
InChI Key: XAVQRXUCPQYHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide (CAS 635702-23-7) is a benzenecarboximidamide derivative featuring a hydroxymethyl (-CH2OH) substituent at the para position of the benzene ring. Its molecular formula is C8H10N2O2, with a molecular weight of 166.18 g/mol . This compound is of interest in medicinal chemistry due to the amidoxime functional group (-NH-O-), which is known to participate in metal chelation and bioactivity .

Properties

IUPAC Name

N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVQRXUCPQYHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(hydroxymethyl)benzenecarboximidamide typically involves the reaction of 4-(hydroxymethyl)benzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of N’-hydroxy-4-(hydroxymethyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N’-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including its role as an anti-cancer agent and its effects on cellular processes.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(hydroxymethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including alterations in cellular processes and metabolic pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide and its analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number References
This compound -CH2OH C8H10N2O2 166.18 Not reported 635702-23-7
N-hydroxy-4-nitro-benzenecarboximidamide -NO2 C7H6N3O3 180.14 Not reported 1613-86-1
2-fluoro-4-(trifluoromethyl)benzenecarboximidamide -F, -CF3 C8H5F4N2O 236.13 Not reported 672925-40-5
4-bromo-N'-hydroxybenzenecarboximidamide -Br C7H7BrN2O 215.05 Not reported 19227-14-6
N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide -OCH2(2-methylthiazole) C12H13N3O2S 263.32 Not reported 306935-19-3
N'-hydroxy-4-(trifluoromethyl)benzimidamide -CF3 C8H7F3N2O 204.15 Not reported 22179-86-8
N-Hydroxy-4-(methylsulfonyl)benzenecarboximidamide -SO2CH3 C8H10N2O3S 214.24 Not reported 56935-74-1
Key Observations:
  • Electron-Withdrawing vs. In contrast, hydroxymethyl (-CH2OH) is electron-donating, enhancing ring activation .
  • Molecular Weight and Polarity : The thiazole-containing derivative (263.32 g/mol) is the heaviest due to the sulfur atom and heterocyclic moiety. The hydroxymethyl derivative has intermediate polarity, likely offering better aqueous solubility than halogenated analogues .

Stability and Reactivity

  • Hydroxymethyl Group : Increases susceptibility to oxidation compared to halogenated derivatives. May form hydrogen bonds, enhancing crystal packing stability .
  • Trifluoromethyl Group : Imparts metabolic stability and lipophilicity, commonly used in drug design to improve bioavailability .
  • Bromo Substituent : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile synthetic intermediate .

Biological Activity

N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name This compound
InChI Key XAVQRXUCPQYHBS-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific molecular targets, particularly enzymes involved in various metabolic pathways. The compound's hydroxy and hydroxymethyl groups enhance its reactivity, allowing it to bind effectively to enzyme active sites, thereby inhibiting their function and altering downstream cellular processes.

Biological Activities

  • Anticancer Properties :
    • Research indicates that this compound may possess anticancer properties, potentially acting as an anti-proliferative agent. Studies have shown its efficacy in inhibiting cancer cell growth in vitro, suggesting a role in cancer therapy.
  • Antimicrobial Activity :
    • The compound has also been studied for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of certain bacterial strains, although further research is needed to fully understand its spectrum of activity and clinical relevance.
  • Enzyme Inhibition :
    • As an enzyme inhibitor, this compound has been investigated for its potential to modulate enzymatic activities linked to inflammatory responses and other pathological conditions. This inhibition could have implications for diseases characterized by excessive enzyme activity, such as rheumatoid arthritis and certain cancers .

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry explored the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis in cancer cells .
  • Another research article highlighted the compound's role in inhibiting specific enzymes involved in inflammatory pathways, showcasing its potential utility in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide
Reactant of Route 2
N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.